Cas no 2034609-01-1 (1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-3-methanesulfonylimidazolidin-2-one)

1-{2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-3-methanesulfonylimidazolidin-2-one is a heterocyclic compound featuring a fused thienopyridine core and an imidazolidin-2-one moiety. Its structural complexity, including the chloro and methanesulfonyl substituents, suggests potential utility in medicinal chemistry, particularly as an intermediate for biologically active molecules. The compound's rigid framework and functional groups may enhance binding affinity and selectivity in drug discovery applications. Its synthetic versatility allows for further derivatization, making it valuable for exploring structure-activity relationships. The presence of both electron-withdrawing and electron-donating groups could influence reactivity and stability, offering advantages in targeted synthesis. This compound is suited for research in pharmaceutical development and chemical biology.
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-3-methanesulfonylimidazolidin-2-one structure
2034609-01-1 structure
Product name:1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-3-methanesulfonylimidazolidin-2-one
CAS No:2034609-01-1
MF:C12H14ClN3O4S2
MW:363.840259075165
CID:5336586

1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-3-methanesulfonylimidazolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one
    • 1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-3-methylsulfonylimidazolidin-2-one
    • 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-3-methanesulfonylimidazolidin-2-one
    • Inchi: 1S/C12H14ClN3O4S2/c1-22(19,20)16-5-4-15(12(16)18)11(17)14-3-2-9-8(7-14)6-10(13)21-9/h6H,2-5,7H2,1H3
    • InChI Key: NIXVGPFGUPKPPR-UHFFFAOYSA-N
    • SMILES: ClC1=CC2=C(CCN(C(N3C(N(CC3)S(C)(=O)=O)=O)=O)C2)S1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 1
  • Complexity: 594
  • XLogP3: 1.1
  • Topological Polar Surface Area: 115

1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-3-methanesulfonylimidazolidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6553-7202-5μmol
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-3-methanesulfonylimidazolidin-2-one
2034609-01-1
5μmol
$63.0 2023-09-08
Life Chemicals
F6553-7202-1mg
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-3-methanesulfonylimidazolidin-2-one
2034609-01-1
1mg
$54.0 2023-09-08
Life Chemicals
F6553-7202-75mg
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-3-methanesulfonylimidazolidin-2-one
2034609-01-1 90%+
75mg
$208.0 2023-04-23
Life Chemicals
F6553-7202-40mg
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-3-methanesulfonylimidazolidin-2-one
2034609-01-1
40mg
$140.0 2023-09-08
Life Chemicals
F6553-7202-3mg
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-3-methanesulfonylimidazolidin-2-one
2034609-01-1
3mg
$63.0 2023-09-08
Life Chemicals
F6553-7202-10mg
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-3-methanesulfonylimidazolidin-2-one
2034609-01-1
10mg
$79.0 2023-09-08
Life Chemicals
F6553-7202-2mg
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-3-methanesulfonylimidazolidin-2-one
2034609-01-1
2mg
$59.0 2023-09-08
Life Chemicals
F6553-7202-30mg
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-3-methanesulfonylimidazolidin-2-one
2034609-01-1
30mg
$119.0 2023-09-08
Life Chemicals
F6553-7202-20μmol
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-3-methanesulfonylimidazolidin-2-one
2034609-01-1
20μmol
$79.0 2023-09-08
Life Chemicals
F6553-7202-4mg
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-3-methanesulfonylimidazolidin-2-one
2034609-01-1
4mg
$66.0 2023-09-08

Additional information on 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-3-methanesulfonylimidazolidin-2-one

1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-3-methanesulfonylimidazolidin-2-one: A Comprehensive Overview

The compound 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-3-methanesulfonylimidazolidin-2-one (CAS No. 2034609-01-1) is a highly specialized organic molecule with significant potential in the field of pharmaceutical chemistry. This compound belongs to the class of imidazolidinones, which are known for their versatile applications in drug design and development. The structure of this molecule incorporates a thienopyridine ring system, which is a fused bicyclic structure consisting of a thiophene and a pyridine moiety. This unique structural feature contributes to its intriguing electronic properties and pharmacological activity.

Recent studies have highlighted the importance of thienopyridine derivatives in the development of novel therapeutic agents. These compounds are particularly noted for their ability to modulate various biological targets, including kinases, proteases, and ion channels. The presence of the methanesulfonyl group in this compound further enhances its chemical stability and bioavailability, making it a promising candidate for drug delivery systems. Researchers have demonstrated that such modifications can significantly improve the pharmacokinetic profiles of imidazolidinone derivatives.

The synthesis of 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-3-methanesulfonylimidazolidin-2-one involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the thienopyridine ring system through cyclization reactions and subsequent functionalization to introduce the methanesulfonyl group. These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product.

From an application standpoint, this compound has shown potential in several therapeutic areas. For instance, its ability to inhibit certain protein kinases makes it a valuable tool in cancer research. Additionally, studies have indicated that this compound may possess anti-inflammatory properties, which could be exploited in the development of treatments for chronic inflammatory diseases. The integration of thienopyridine motifs into drug design has also been linked to improved selectivity and reduced toxicity profiles compared to traditional therapeutic agents.

In terms of structural analysis, the imidazolidinone core serves as a rigid scaffold that facilitates interactions with biological targets. The substitution pattern on the thienopyridine ring further influences its electronic characteristics and reactivity. Computational studies have revealed that the chloro substituent at position 2 plays a critical role in modulating these properties. This insight has guided further optimization efforts aimed at enhancing the compound's efficacy and reducing off-target effects.

Looking ahead, ongoing research is focused on exploring the potential of 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-3-methanesulfonylimidazolidin-2-one as a lead compound for drug discovery programs. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield new insights into its therapeutic applications. Furthermore, advancements in synthetic methodologies are anticipated to streamline its production process and make it more accessible for large-scale studies.

In conclusion, 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-3-methanesulfonylimidazolidin-2-one represents a cutting-edge innovation in medicinal chemistry with vast potential for advancing healthcare solutions. Its unique structure and functional groups position it as a key player in the development of next-generation therapeutics.

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